N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine
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Overview
Description
N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(propan-2-yl)piperidin-4-amine
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
N,2-Dimethyl-N-(propan-2-yl)piperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N,2-dimethyl-N-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)12(4)10-5-6-11-9(3)7-10/h8-11H,5-7H2,1-4H3 |
InChI Key |
LLBYBZFIZSHRDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)N(C)C(C)C |
Origin of Product |
United States |
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